REACTION_CXSMILES
|
[CH2:1]([S:4][S:5][CH2:6][CH:7]=[CH2:8])[CH:2]=[CH2:3].S([O-])(O[O-])(=O)=[O:10].[K+].[K+]>C(O)C.O>[CH2:3]=[CH:2][CH2:1][S:4](=[O:10])[S:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3,4.5|
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)SSCC=C
|
Name
|
ethanol water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O[O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred at below 10° C. until no further reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resultant solution was then filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with 10% brine solution 2×50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCS(SCC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |